Cas no 2161970-92-7 (2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide)

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetamide is a specialized organic compound featuring a piperidine core substituted with amino and acetamide functional groups. Its unique structure, incorporating a quaternary carbon center, lends stability and potential for selective reactivity in synthetic applications. The presence of both amino and amide moieties enhances its versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles or bioactive molecules. The dimethyl substitution at the 3-position may confer steric hindrance, influencing stereoselectivity in downstream reactions. This compound is of interest for medicinal chemistry research due to its potential as a scaffold for modulating physicochemical properties or targeting specific biological pathways.
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide structure
2161970-92-7 structure
商品名:2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
CAS番号:2161970-92-7
MF:C9H19N3O
メガワット:185.266661882401
CID:6463277
PubChem ID:165867836

2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
    • EN300-1287839
    • 2161970-92-7
    • インチ: 1S/C9H19N3O/c1-8(2)6-12-4-3-9(8,11)5-7(10)13/h12H,3-6,11H2,1-2H3,(H2,10,13)
    • InChIKey: MKFMBIJCFBSDNO-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1(CCNCC1(C)C)N)N

計算された属性

  • せいみつぶんしりょう: 185.152812238g/mol
  • どういたいしつりょう: 185.152812238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 81.1Ų

2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1287839-0.1g
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
0.1g
$1144.0 2023-05-26
Enamine
EN300-1287839-1.0g
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
1g
$1299.0 2023-05-26
Enamine
EN300-1287839-5000mg
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
5000mg
$2858.0 2023-10-01
Enamine
EN300-1287839-50mg
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
50mg
$827.0 2023-10-01
Enamine
EN300-1287839-250mg
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
250mg
$906.0 2023-10-01
Enamine
EN300-1287839-2500mg
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
2500mg
$1931.0 2023-10-01
Enamine
EN300-1287839-0.25g
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
0.25g
$1196.0 2023-05-26
Enamine
EN300-1287839-0.5g
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
0.5g
$1247.0 2023-05-26
Enamine
EN300-1287839-2.5g
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
2.5g
$2548.0 2023-05-26
Enamine
EN300-1287839-5.0g
2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide
2161970-92-7
5g
$3770.0 2023-05-26

2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide 関連文献

2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamideに関する追加情報

Introduction to 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide (CAS No. 2161970-92-7)

2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 2161970-92-7, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this amide derivative incorporates a piperidine ring with specific substitutions, which contributes to its distinct chemical properties and reactivity.

The synthesis and characterization of 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide involve meticulous attention to detail, ensuring that the final product meets the stringent requirements of pharmaceutical standards. The presence of the amino group and the dimethyl substitution on the piperidine ring enhances the compound's versatility, making it a valuable intermediate in the synthesis of more complex molecules. This structural motif is particularly interesting because it can serve as a scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide with greater accuracy. Molecular docking studies have revealed that this compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. These interactions suggest that 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide could be a lead compound for further development into drugs targeting conditions such as inflammation, neurodegenerative diseases, and metabolic disorders.

The pharmacokinetic properties of 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide are also of considerable interest. Studies indicate that this compound has a reasonable solubility profile and stability under physiological conditions, which are essential factors for its potential use in drug formulations. Additionally, preliminary toxicological assessments have shown that 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide exhibits low toxicity at tested doses, raising hopes for its safe application in clinical settings.

In the context of drug discovery, the versatility of 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide as a building block cannot be overstated. Its ability to undergo further functionalization allows chemists to modify its properties and tailor it for specific therapeutic applications. For instance, appending different substituents to the amide group can alter its pharmacological profile, potentially enhancing its efficacy or selectivity against particular disease targets.

One particularly exciting area of research involves using 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By designing analogs of 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide, researchers aim to create potent inhibitors that can modulate kinase activity without affecting other cellular processes. Such inhibitors could represent a significant advancement in targeted cancer therapies.

The integration of machine learning techniques into drug discovery has also accelerated the process of identifying promising derivatives of 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide. These techniques allow for rapid screening of large libraries of compounds based on their predicted biological activity and pharmacokinetic properties. By leveraging these computational tools, scientists can identify optimal candidates for further experimental validation much more efficiently than traditional methods alone.

Another emerging application of 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide is in the field of regenerative medicine. Researchers are exploring its potential use as a component in tissue engineering scaffolds or as a modulator of cell growth and differentiation. The unique chemical properties of this compound make it well-suited for interacting with biological matrices and influencing cellular behavior in desired ways.

The future prospects for 2-(4-amino-3,3-dimethylpiperidin-4-yl)acetamide appear bright, with ongoing research uncovering new possibilities for its use across multiple therapeutic areas. As our understanding of biological systems continues to expand, so too will the applications derived from this versatile compound. Whether through direct therapeutic use or as an intermediate in more complex drug synthesis, 2-(4-amino-3,3-dimethylpiperidin-4-y acetamide) (CAS No. 2161970 92 7) is poised to make significant contributions to pharmaceutical science.

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